N-Benzyldefluoroparoxetine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

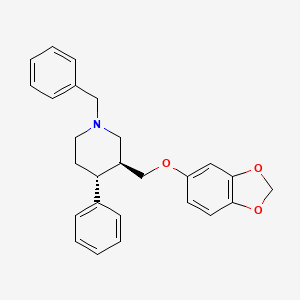

Structure

3D Structure

Properties

CAS No. |

105813-40-9 |

|---|---|

Molecular Formula |

C26H27NO3 |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine |

InChI |

InChI=1S/C26H27NO3/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25/h1-12,15,22,24H,13-14,16-19H2/t22-,24-/m0/s1 |

InChI Key |

UMGXHHAKAJMOIQ-UPVQGACJSA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |

Canonical SMILES |

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

N-Benzyldefluoroparoxetine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyldefluoroparoxetine is a chemical entity closely related to the well-known selective serotonin reuptake inhibitor (SSRI), paroxetine. It is recognized primarily as a derivative and a process impurity formed during the synthesis of paroxetine. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, and potential pharmacological activity based on available data and the pharmacology of structurally similar compounds. Due to the limited publicly available research specifically on this compound, this guide leverages data from its parent compound, paroxetine, and closely related analogs to infer its potential characteristics and biological activity.

Chemical and Physical Properties

This compound, in its hydrochloride salt form, is a derivative of paroxetine where the fluorine atom on the phenyl ring is absent and a benzyl group is attached to the piperidine nitrogen.

| Property | Value |

| IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride[1] |

| Molecular Formula | C₂₆H₂₈ClNO₃[1] |

| Molecular Weight | 438.0 g/mol [1] |

| Synonyms | Defluoro N-Benzyl Paroxetine Hydrochloride, 105813-39-6, UNII-RK9WYB5ZUN[1] |

| Parent Compound | This compound[1] |

Synthesis

References

Synthesis of N-Benzyldefluoroparoxetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for N-Benzyldefluoroparoxetine, a derivative of Paroxetine where the fluorine atom on the 4-phenyl group is absent and the piperidine nitrogen is substituted with a benzyl group. This document outlines a multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptualized as a three-stage process, commencing with the stereoselective synthesis of a key piperidine intermediate, followed by N-benzylation, and culminating in an etherification reaction to introduce the benzodioxole moiety.

Caption: Synthetic strategy for this compound.

Experimental Protocols

Stage 1: Synthesis of the Key Intermediate: (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol

This pivotal intermediate can be synthesized from 1-benzyl-4-piperidone through a stereoselective process.

Reaction Scheme:

1-benzyl-4-piperidone → cis-1-benzyl-4-phenyl-3-hydroxymethylpiperidine → trans-1-benzyl-4-phenyl-3-hydroxymethylpiperidine

Experimental Protocol:

-

Step 1a: Synthesis of cis-piperidine-3-methanol derivative: A convenient synthesis starts from 1-benzyl-4-piperidone. A stereoselective reduction can yield the cis-piperidine-3-methanol derivative.

-

Step 1b: Inversion to trans-piperidine-3-methanol: The cis-isomer is then subjected to a reaction that proceeds with an inversion of the stereogenic center at the 3-position to yield the desired trans-isomer, (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol. This can be achieved via mesylation followed by nucleophilic substitution.

Stage 2: N-Benzylation

If the synthesis starts from a non-benzylated piperidine precursor, an N-benzylation step is required.

Reaction Scheme:

(3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine + Benzyl bromide → (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol

Experimental Protocol:

-

To a solution of (3S,4R)-3-(hydroxymethyl)-4-phenylpiperidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2-3 equivalents).

-

Benzyl bromide (1.1-1.2 equivalents) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until completion, as monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Stage 3: Etherification via Mitsunobu Reaction

The final step involves the coupling of the piperidinemethanol intermediate with sesamol.

Reaction Scheme:

(3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol + Sesamol → this compound

Experimental Protocol:

-

To a stirred solution of (3S,4R)-1-benzyl-4-phenylpiperidin-3-yl)methanol (1 equivalent), sesamol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following tables summarize the expected yields and key analytical data for the synthesis of this compound and its intermediates. These values are based on analogous reactions reported in the literature for similar compounds and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | 1-Benzyl-4-piperidone | (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol | 60-70 (overall) | >95 | NMR, HPLC |

Table 2: N-Benzylation of (3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| 2 | (3S,4R)-3-(Hydroxymethyl)-4-phenylpiperidine, Benzyl bromide | (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol | 80-90 | >98 | NMR, HPLC |

Table 3: Etherification to Yield this compound

| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |

| 3 | (3S,4R)-1-Benzyl-4-phenylpiperidin-3-yl)methanol, Sesamol | This compound | 50-70 | >98 | NMR, HPLC, MS |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to consult the primary literature for more detailed procedures and to optimize the reaction conditions for their specific laboratory settings.

N-Benzyldefluoroparoxetine: A Process Impurity in Paroxetine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Benzyldefluoroparoxetine, a known process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Understanding the formation, characterization, and potential impact of such impurities is paramount for researchers, scientists, and professionals involved in drug development and manufacturing. This document details the potential formation pathways of this compound, summarizes analytical methodologies for its detection and quantification, and discusses its potential pharmacological implications based on structurally related compounds. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate key chemical pathways and analytical workflows.

Introduction to Paroxetine and its Impurities

Paroxetine is a potent and selective serotonin reuptake inhibitor widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] The synthesis of paroxetine is a multi-step process that can generate various impurities, including starting materials, intermediates, by-products, and degradation products.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.

Process-related impurities are of particular importance as they can be introduced at various stages of the manufacturing process. One such impurity is this compound, also known as Paroxetine Hydrochloride Anhydrous EP Impurity F. This compound is structurally related to paroxetine, with the key differences being the presence of a benzyl group on the piperidine nitrogen and the absence of the fluorine atom on the phenyl ring.

Formation of this compound

The formation of this compound is intrinsically linked to specific synthetic routes employed for paroxetine. One notable pathway involves the use of an N-benzyl protected intermediate, which serves as the source of the N-benzyl moiety in the impurity.

A plausible synthesis route that can lead to the formation of N-benzyl precursors involves the reaction of 4-fluoro-α-methyl styrene with benzylamine and formaldehyde. This process generates N-benzyl-4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine, a key intermediate.[3] Subsequent reduction and coupling reactions lead to the formation of the paroxetine molecule. However, incomplete debenzylation during the final stages of synthesis can result in the retention of the N-benzyl group, leading to the formation of N-benzylparoxetine.

The "defluoro" aspect of the impurity's name suggests a defluorination side reaction. While the precise mechanism for the defluorination in the context of N-benzyl intermediates is not extensively documented in publicly available literature, defluorination of the 4-fluorophenyl group in paroxetine synthesis has been reported to occur, particularly in the presence of strong bases or metal alkoxides. It is conceivable that under certain process conditions, the N-benzyl intermediate undergoes defluorination, resulting in the formation of this compound.

Hypothesized Formation Pathway:

Physicochemical Properties and Characterization

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Paroxetine EP Impurity F, N-Benzyl Desfluoro Paroxetine |

| Molecular Formula | C₂₆H₂₇NO₃ |

| Molecular Weight | 401.50 g/mol |

| CAS Number | 105813-39-6 |

Table 1: Physicochemical Identifiers for this compound.

Characterization of this impurity would typically involve a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Characterization:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method coupled with a UV detector is the standard approach for the separation and detection of paroxetine and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) on a C18 column would be a suitable starting point.

-

Mass Spectrometry (MS): LC-MS is a powerful tool for the identification of impurities. Electrospray ionization (ESI) in positive ion mode would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 402.5. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the impurity. The ¹H NMR spectrum would be expected to show characteristic signals for the benzyl group protons, the piperidine ring protons, and the protons of the phenyl and benzodioxole moieties. The absence of fluorine coupling in the aromatic region of both ¹H and ¹³C NMR spectra would confirm the "defluoro" nature of the impurity. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the connectivity of the molecule.

Analytical Methods for Detection and Quantification

The development and validation of a stability-indicating analytical method are crucial for the routine monitoring of this compound in paroxetine API and drug products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 295 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Table 2: Example HPLC Method for the Analysis of Paroxetine and its Impurities.

Method Validation:

A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines, including:

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components, including other impurities, degradants, and placebo.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Analytical Workflow:

Potential Pharmacological and Toxicological Impact

There is currently no specific pharmacological or toxicological data available for this compound in the public domain. However, an assessment of its potential biological activity can be inferred from its structural similarity to other N-benzyl-4-phenylpiperidine derivatives.

Compounds with the N-benzyl-4-phenylpiperidine scaffold have been reported to exhibit a range of pharmacological activities, including:

-

Monoamine Releasing Agents: Some derivatives can act as dopamine and norepinephrine releasing agents.[4]

-

Monoamine Oxidase (MAO) Inhibition: Weak MAO inhibitory activity has been observed in some analogues.[4]

-

Sigma Receptor Ligands: N-benzylpiperidine derivatives have been investigated as ligands for sigma receptors, which are involved in various central nervous system functions.[5]

-

Acetylcholinesterase (AChE) Inhibition: Certain N-benzylpiperidine derivatives have shown potent anti-AChE activity.[3]

Given that paroxetine's primary mechanism of action is the selective inhibition of serotonin reuptake, the presence of an impurity with potential activity on other neurotransmitter systems could theoretically alter the overall pharmacological profile of the drug product. The absence of the fluorine atom, which is known to influence the potency and selectivity of many drugs, could also contribute to a different pharmacological profile for this compound compared to paroxetine.

Without specific toxicological data, a precautionary approach should be taken. The potential for genotoxicity and general toxicity should be evaluated based on structure-activity relationships and, if necessary, through appropriate in vitro and in vivo studies, especially if the impurity is present at levels exceeding the ICH qualification thresholds.

Signaling Pathway of Paroxetine:

Conclusion

This compound is a process-related impurity that can arise during the synthesis of paroxetine, particularly when N-benzyl protected intermediates are used. Its formation likely involves a combination of incomplete debenzylation and a defluorination side reaction. While specific quantitative and toxicological data are limited, its structural relationship to both paroxetine and other pharmacologically active N-benzylpiperidine derivatives warrants careful control and monitoring.

For researchers and drug development professionals, a thorough understanding of the synthesis process is key to minimizing the formation of this and other impurities. The implementation of robust, validated analytical methods is essential for ensuring the quality, safety, and efficacy of the final paroxetine drug product. Further research into the precise formation mechanism and a comprehensive toxicological evaluation of this compound would be beneficial for a complete risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine | springermedizin.de [springermedizin.de]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-Benzyldefluoroparoxetine (CAS Number: 105813-39-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyldefluoroparoxetine, with CAS number 105813-39-6, is recognized primarily as a process-related impurity and potential metabolite of Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI). This technical guide provides a comprehensive overview of the available chemical and physical data for this compound. It is identified in the European Pharmacopoeia (EP) as "Paroxetine Impurity F".[1][2][3] While extensive biological data for this specific compound is not publicly available, this document outlines its relationship to Paroxetine and proposes a logical workflow for its pharmacological characterization based on established methodologies for SSRIs.

Chemical and Physical Properties

This compound is structurally similar to Paroxetine, with the key difference being the absence of a fluorine atom on the phenyl ring and the presence of a benzyl group on the piperidine nitrogen.

| Property | Value | Source |

| CAS Number | 105813-39-6 | [1] |

| IUPAC Name | (3S,4R)-3-((benzo[d][1][4]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride | [1] |

| Molecular Formula | C₂₆H₂₈ClNO₃ | [1] |

| Molecular Weight | 438.0 g/mol | [1] |

| Synonyms | Paroxetine EP Impurity F, Paroxetine Related Compound F, N-Benzyl Desfluoro Paroxetine | [3][5] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Melting Point | Not specified in available literature |

Synthesis and Formulation

Synthesis

Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. As a known impurity in the synthesis of Paroxetine, its formation is likely a result of side reactions involving starting materials or intermediates.[4][6] A potential synthetic route can be inferred from the general synthesis of Paroxetine, where N-benzylation of a piperidine intermediate could occur.

A generalized synthetic workflow for impurities of this nature often involves:

Availability

This compound is commercially available as a reference standard for analytical and research purposes from various pharmaceutical chemical suppliers.[1][7] This availability is crucial for the development and validation of analytical methods aimed at detecting and quantifying this impurity in Paroxetine drug substances and products.

Biological Context and Postulated Mechanism of Action

Relationship to Paroxetine

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its therapeutic effects by blocking the human serotonin transporter (SERT).[8][9] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8]

Given the structural similarity of this compound to Paroxetine, it is plausible that it may also interact with the serotonin transporter. The presence of the bulky N-benzyl group and the absence of the 4-fluoro substituent on the phenyl ring are significant modifications that would likely alter its binding affinity and selectivity for SERT compared to the parent drug.

Postulated Signaling Pathway

The established signaling pathway for SSRIs like Paroxetine involves the direct inhibition of SERT at the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) from the synaptic cleft.

Proposed Experimental Protocols for Pharmacological Characterization

While no specific experimental data for this compound is available, a standard battery of in vitro and in vivo assays, typically employed for the characterization of SSRIs, can be proposed to elucidate its pharmacological profile.

In Vitro Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter.

Methodology:

-

Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human SERT are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: A constant concentration of a suitable radioligand, such as [³H]-citalopram or [¹²⁵I]RTI-55, is incubated with the cell membranes in the presence of varying concentrations of this compound.[9]

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

Methodology:

-

Cell Culture: HEK293 cells expressing human SERT are seeded in microplates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Serotonin Uptake: [³H]-Serotonin is added to the wells, and the cells are incubated to allow for serotonin uptake.

-

Termination of Uptake: The uptake process is terminated by washing the cells with ice-cold buffer.

-

Quantification: The amount of [³H]-Serotonin taken up by the cells is determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of serotonin uptake is calculated.

Proposed Experimental Workflow

Discussion and Future Directions

The current body of knowledge regarding this compound is limited to its chemical identity and its status as a pharmaceutical impurity. There is a clear absence of publicly available data on its biological activity, pharmacokinetic profile, and toxicological properties.

For drug development professionals, the primary concern with this compound is its potential to affect the safety and efficacy of Paroxetine drug products. Therefore, robust analytical methods for its detection and quantification are essential.

For researchers and scientists, this compound represents an interesting structural analog of Paroxetine. A thorough pharmacological characterization, following the proposed experimental workflow, would provide valuable insights into the structure-activity relationships of SERT inhibitors. Specifically, understanding the impact of the N-benzyl group and the absence of the fluorine atom on binding affinity and selectivity would contribute to the rational design of novel antidepressant drugs.

Conclusion

This compound (CAS 105813-39-6) is a known impurity of the SSRI Paroxetine. While its chemical properties are documented, a comprehensive understanding of its pharmacological profile is lacking. This technical guide has summarized the available information and proposed a clear experimental path forward for its characterization. Further research into the biological effects of this compound is warranted to fully assess its potential impact on the therapeutic action and safety profile of Paroxetine.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. Paroxetine EP Impurity F - Opulent Pharma [opulentpharma.com]

- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. veeprho.com [veeprho.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Paroxetine Hydrochloride Anhydrous Impurity F | CAS No- 105813-39-6 | Simson Pharma Limited [simsonpharma.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Occupancy of the serotonin transporter by fluoxetine, paroxetine, and sertraline: in vivo studies with [125I]RTI-55 - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of Paroxetine Impurity F During Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of Paroxetine Impurity F, a critical process-related impurity encountered during the synthesis of the selective serotonin reuptake inhibitor (SSRI), paroxetine. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Paroxetine Impurity F

Paroxetine Impurity F is chemically identified as (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride . Its structure is characterized by two key deviations from the paroxetine molecule: the absence of the fluorine atom on the phenyl ring at the C-4 position of the piperidine ring (desfluoro) and the presence of a benzyl group on the piperidine nitrogen (N-benzyl).

| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Paroxetine Impurity F | (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-1-benzyl-4-phenylpiperidine hydrochloride | 105813-39-6 | C₂₆H₂₈ClNO₃ | 438.0 g/mol |

Table 1: Chemical Identification of Paroxetine Impurity F

The presence of Impurity F in the final paroxetine product is undesirable and must be controlled within strict limits as per regulatory guidelines. Its formation is intrinsically linked to specific synthetic routes employed for paroxetine manufacture.

Synthetic Pathways Leading to the Formation of Impurity F

The formation of Paroxetine Impurity F is predominantly associated with synthetic strategies that utilize an N-benzyl protected piperidine intermediate . One such route commences with N-benzyl-4-piperidone. The formation of the desfluoro moiety is a known side reaction that can occur during specific chemical transformations, particularly reduction steps.

Proposed Formation Pathway

A plausible pathway for the formation of Paroxetine Impurity F involves the following key stages:

-

Synthesis of an N-benzyl-4-(4-fluorophenyl)piperidine intermediate: This is a crucial precursor where the N-benzyl and the 4-fluorophenyl groups are introduced.

-

Defluorination Side Reaction: During a subsequent reduction step, typically employing a strong reducing agent like lithium aluminum hydride (LiAlH₄), the fluorine atom on the phenyl ring can be inadvertently removed. The presence of metal alkoxides has also been reported to promote defluorination.[3]

-

Formation of the Desfluoro Intermediate: This leads to the formation of an N-benzyl-4-phenylpiperidine derivative.

-

Final Steps to Impurity F: Subsequent reaction steps, analogous to the main paroxetine synthesis, such as the introduction of the methylenedioxyphenoxymethyl side chain, would lead to the formation of N-benzyl desfluoro paroxetine (Impurity F).

Experimental Protocols

Illustrative Synthesis of N-benzyl Protected Paroxetine Intermediate

This protocol is based on synthetic routes that could lead to the formation of Impurity F's precursors.

Step 1: Synthesis of (±)-1-benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine

-

Benzylamine is slowly added to a stirred solution of 40% formaldehyde in water at room temperature.

-

The exothermic reaction raises the temperature.

-

Concentrated hydrochloric acid is added dropwise, and the solution is heated.

-

4-fluoro-α-methyl styrene is then added, and the mixture is refluxed.

-

The product can be isolated as a salt, for example, by the addition of 4-toluenesulphonic acid.

Step 2: Reduction to N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

-

The tetrahydropyridine derivative from Step 1 is subjected to reduction. This step is critical for the potential formation of the desfluoro impurity.

-

Method A (Potential for Impurity F): Reduction using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether). It is at this stage that the defluorination of the 4-fluorophenyl group is likely to occur as a side reaction, leading to the formation of N-benzyl-4-phenyl-3-(hydroxymethyl)piperidine.

-

Method B (Alternative): Catalytic hydrogenation (e.g., H₂/Pd-C) might be an alternative, and the propensity for defluorination could be different under these conditions.

Step 3: Coupling with Sesamol Derivative

-

The resulting N-benzyl piperidine methanol derivative (both the desired fluorinated compound and the desfluoro impurity) is then coupled with a sesamol derivative to introduce the methylenedioxyphenoxymethyl side chain.

Step 4: Final Product Mixture

-

The reaction mixture will contain the desired N-benzyl paroxetine intermediate and, as a significant impurity, N-benzyl desfluoro paroxetine (Impurity F).

Quantitative Data and Control Strategies

The amount of Paroxetine Impurity F formed is highly dependent on the specific reaction conditions, particularly during the reduction step.

| Parameter | Condition | Expected Impact on Impurity F Formation |

| Reducing Agent | Strong hydrides (e.g., LiAlH₄) | Higher potential for defluorination |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potentially lower levels of defluorination | |

| Reaction Temperature | Elevated temperatures | May increase the rate of defluorination |

| Reagent Stoichiometry | Excess reducing agent | Could lead to increased impurity formation |

| Presence of Alkoxides | Metal alkoxides in the reaction mixture | Can promote defluorination[3] |

Table 2: Factors Influencing the Formation of Paroxetine Impurity F

Control Strategies:

-

Optimization of the Reduction Step: Careful selection of the reducing agent, temperature, and reaction time is crucial. Using milder reducing agents or alternative reduction methods can significantly minimize the formation of the desfluoro impurity.

-

Purification of Intermediates: Purification of the N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine intermediate before the coupling step can remove the desfluoro analog, preventing the formation of Impurity F in subsequent steps.

-

Alternative Synthetic Routes: Employing synthetic pathways that do not involve an N-benzyl protecting group or that introduce the 4-fluorophenyl group later in the synthesis under milder conditions can circumvent the formation of this impurity.

-

Final Product Purification: Robust purification methods for the final API are necessary to ensure that Impurity F is below the acceptable regulatory limits.

Conclusion

The formation of Paroxetine Impurity F is a significant challenge in certain synthetic routes to paroxetine, primarily those utilizing N-benzyl protected intermediates. A thorough understanding of the reaction mechanisms, particularly the conditions leading to defluorination during reduction steps, is essential for its control. By implementing appropriate control strategies, including optimization of reaction conditions, purification of intermediates, and potentially adopting alternative synthetic pathways, the levels of this impurity can be effectively managed, ensuring the production of high-quality paroxetine.

References

The Projected Pharmacological Profile of N-Benzyldefluoroparoxetine: A Technical Whitepaper

Disclaimer: Direct experimental data on N-Benzyldefluoroparoxetine is not currently available in peer-reviewed scientific literature. The following pharmacological profile is a projection based on established structure-activity relationships (SAR) of paroxetine and its analogs. This document is intended for research and drug development professionals and should be interpreted as a hypothetical profile to guide further investigation.

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1][2] Its pharmacological activity is primarily mediated by high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[1][2] The chemical structure of paroxetine, featuring a 4-fluorophenyl group, is crucial for its potent and selective activity. This compound is a structural analog of paroxetine characterized by two key modifications: the substitution of the proton on the piperidine nitrogen with a benzyl group and the removal of the fluorine atom from the 4-position of the phenyl ring. This whitepaper aims to provide a projected pharmacological profile of this compound based on the known SAR of related paroxetine derivatives.

Projected Pharmacological Profile

Based on the structure-activity relationships of paroxetine analogs, this compound is projected to be a serotonin reuptake inhibitor, though likely with a lower potency compared to paroxetine. The removal of the 4-fluoro group and the addition of a bulky N-benzyl group are expected to significantly influence its binding affinity for SERT and its overall pharmacological properties.

Binding Affinity and Functional Activity

The affinity of this compound for the serotonin transporter (SERT) is anticipated to be lower than that of paroxetine. Studies on paroxetine analogs have shown that N-alkylation generally leads to a decrease in binding potency. For instance, N-methylation of paroxetine results in a 9.5-fold decrease in potency.[3] More substantial N-alkyl substitutions, such as N-propyl and N-hexyl, lead to even more pronounced losses in binding affinity.[3] Therefore, the presence of a larger N-benzyl group in this compound is expected to sterically hinder the optimal interaction with the binding site on SERT, leading to a reduced affinity.

Regarding the defluorination, the desfluoro analog of paroxetine has been shown to retain high affinity for SERT, comparable to that of paroxetine itself.[3] This suggests that the fluorine atom is not essential for high-affinity binding, although it is known to contribute to metabolic stability in many pharmaceutical compounds.[4][5]

Consequently, the primary determinant of the binding affinity of this compound for SERT is likely to be the N-benzyl substitution. A significant reduction in potency is therefore predicted.

Table 1: Projected Binding Affinities (Ki) of this compound and Related Compounds at the Serotonin Transporter (SERT)

| Compound | Modification from Paroxetine | Projected/Reported Ki (nM) at rSERT | Reference |

| Paroxetine | - | 0.311 | [3] |

| Desfluoroparoxetine | Removal of 4-fluoro group | 0.557 | [3] |

| N-Methylparoxetine | N-methylation | 2.95 | [3] |

| N-Propylparoxetine | N-propylation | 98.0 | [3] |

| N-Hexylparoxetine | N-hexylation | 395 | [3] |

| This compound | N-benzylation and defluorination | >100 (Projected) | - |

Table 2: Projected Functional Activity (IC50) of this compound for Serotonin Uptake Inhibition

| Compound | Modification from Paroxetine | Projected/Reported IC50 (nM) for [3H]5-HT uptake | Reference |

| Paroxetine | - | 0.90 | [3] |

| Desfluoroparoxetine | Removal of 4-fluoro group | 0.97 | [3] |

| This compound | N-benzylation and defluorination | Significantly >1 (Projected) | - |

Selectivity Profile

Paroxetine exhibits high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is projected that this compound will retain this selectivity profile, primarily acting on the serotonin system. However, the significantly reduced potency at SERT might result in a less favorable overall selectivity window in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to formally characterize the pharmacological profile of this compound. These protocols are based on established methods used for the evaluation of paroxetine and its analogs.[3]

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.

Materials:

-

Rat cerebral cortex tissue homogenate (as a source of rSERT)

-

[³H]citalopram (radioligand)

-

This compound (test compound)

-

Paroxetine (reference compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat cerebral cortex membranes by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

-

Resuspend the membrane pellet in fresh incubation buffer to a final protein concentration of approximately 100-200 µ g/well .

-

In a 96-well plate, add 50 µL of various concentrations of this compound or paroxetine (typically ranging from 10⁻¹¹ to 10⁻⁵ M).

-

Add 50 µL of [³H]citalopram to a final concentration of approximately 1 nM.

-

Add 100 µL of the membrane suspension to initiate the binding reaction.

-

For non-specific binding determination, use a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³H]Serotonin (5-HT) Uptake Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin uptake into cells expressing the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]5-HT (tritiated serotonin)

-

This compound (test compound)

-

Paroxetine (reference compound)

-

Krebs-Ringer-HEPES buffer (KRH buffer)

-

Cell culture plates

-

Scintillation fluid and counter

Procedure:

-

Plate the hSERT-expressing HEK293 cells in 24- or 48-well plates and allow them to adhere overnight.

-

On the day of the experiment, wash the cells with KRH buffer.

-

Pre-incubate the cells for 10-15 minutes with various concentrations of this compound or paroxetine.

-

Initiate the uptake by adding [³H]5-HT to a final concentration of approximately 10-20 nM.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Determine the non-specific uptake in the presence of a high concentration of a SERT inhibitor (e.g., 10 µM paroxetine).

-

Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Visualizations

Signaling Pathway of Serotonin Reuptake Inhibition

Caption: Projected mechanism of action for this compound.

Experimental Workflow for Pharmacological Characterization

Caption: Workflow for characterizing this compound.

Structure-Activity Relationship Logic Diagram

Caption: SAR leading to projected this compound profile.

Conclusion

The pharmacological profile of this compound is projected to be that of a selective serotonin reuptake inhibitor with a significantly lower potency than its parent compound, paroxetine. This predicted decrease in affinity for the serotonin transporter is primarily attributed to the bulky N-benzyl substitution. While the removal of the 4-fluoro group is not expected to drastically reduce binding affinity, it may negatively impact the metabolic stability of the compound. The provided experimental protocols and visualizations offer a framework for the empirical validation of this projected profile. Further in-depth studies are necessary to fully elucidate the pharmacological and pharmacokinetic properties of this compound and to determine its potential as a research tool or therapeutic agent.

References

- 1. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paroxetine - Wikipedia [en.wikipedia.org]

- 3. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

N-Benzyldefluoroparoxetine: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyldefluoroparoxetine is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). As a research chemical, understanding its physicochemical properties, such as solubility and stability, is crucial for its handling, formulation development, and interpretation of biological data. This technical guide summarizes available data on structurally related compounds to infer the potential properties of this compound and provides detailed, standardized protocols for its experimental characterization.

Inferred Physicochemical Properties

The structure of this compound combines the core of defluoroparoxetine with an N-benzyl group. This modification is expected to influence its solubility and stability profile. Data from structurally analogous compounds can provide valuable insights.

Inferred Solubility Data

Quantitative solubility data for this compound is not available. However, data for N-Benzyl-4-piperidone, which shares the N-benzylpiperidine core, offers a point of reference. The hydrochloride salt form of related compounds like 4-phenylpiperidine is known to enhance stability and solubility.[1]

Table 1: Solubility Data for a Structurally Related Compound (N-Benzyl-4-piperidone)

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 30 mg/mL |

| Ethanol | 30 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Data obtained from publicly available sources for N-Benzyl-4-piperidone and may not be representative of this compound.[2]

Inferred Stability Profile

The stability of this compound is expected to be influenced by factors such as pH, temperature, light, and humidity. Derivatives of 4-phenylpiperidine are known to require controlled storage conditions to minimize degradation, particularly from moisture (hygroscopic degradation).[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products and pathways.

Table 2: General Stability Considerations for Phenylpiperidine Derivatives

| Condition | Potential Impact |

| pH | Susceptible to acid-catalyzed degradation. |

| Humidity | May be hygroscopic, leading to degradation.[1] |

| Light | Potential for photolytic degradation. |

| Temperature | Elevated temperatures can accelerate degradation. |

| Oxidation | Susceptibility to oxidative degradation should be evaluated. |

Experimental Protocols

Standardized protocols are essential for generating reliable and reproducible solubility and stability data. The following sections detail widely accepted methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, DMF)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, stop the shaker and allow the undissolved material to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

Stability Testing: ICH Guideline Approach

Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish a re-test period or shelf life.[5][6][7]

Objective: To evaluate the stability of this compound under various environmental conditions.

Protocol Summary:

-

Stress Testing (Forced Degradation): Expose the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[8]

-

Long-Term Stability Study: Store the drug substance under recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH) for a minimum of 12 months.[6][9]

-

Accelerated Stability Study: Store the drug substance under elevated stress conditions (e.g., 40°C/75% RH) for 6 months.[6][9]

-

Intermediate Stability Study: If significant change occurs in the accelerated study, perform an intermediate study (e.g., 30°C/65% RH) for 12 months.[5]

Table 3: ICH Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5]

-

Accelerated: 0, 3, and 6 months.[5]

Parameters to be Tested:

-

Appearance

-

Assay

-

Degradation products

-

Water content (if applicable)

Inferred Signaling Pathways

As a derivative of paroxetine, this compound is anticipated to interact with similar biological targets. Paroxetine is known to modulate several signaling pathways beyond its primary action on the serotonin transporter.

JAK2/STAT3 Signaling Pathway

Paroxetine has been shown to exert anti-inflammatory effects by activating the JAK2/STAT3 signaling pathway.[10] This pathway is crucial for cytokine signaling and immune response regulation.

PI3K and MAPK Signaling Pathways

Research indicates that paroxetine can trigger an inflammatory response in macrophages through the PI3K signaling pathway while suppressing the p38 MAPK pathway.[11] In other contexts, such as colorectal cancer models, paroxetine has been shown to inhibit the MAPK signaling pathway.[12]

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a framework for its characterization based on data from structurally related compounds and established experimental protocols. The inferred solubility and stability profiles suggest that this compound is likely to be soluble in organic solvents and may require controlled storage conditions. The provided experimental workflows for solubility and stability testing offer a clear path for generating the necessary data to support further research and development. Furthermore, the potential interaction with key signaling pathways such as JAK2/STAT3, PI3K, and MAPK, inherited from its parent compound paroxetine, opens avenues for investigating its broader pharmacological effects. Rigorous experimental validation of these inferred properties is a critical next step for any research involving this compound.

References

- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 9. scribd.com [scribd.com]

- 10. Paroxetine modulates immune responses by activating a JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paroxetine’s effect on the proinflammatory cytokine stimulation and intracellular signaling pathways in J774.2 cells | Semantic Scholar [semanticscholar.org]

- 12. Paroxetine combined with fluorouracil plays a therapeutic role in mouse models of colorectal cancer with depression through inhibiting IL-22 expression to regulate the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Paroxetine Stability: A Technical Guide to Forced Degradation Studies and the Origin of N-Benzyldefluoroparoxetine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's stability profile is paramount for ensuring product quality, safety, and efficacy. This technical guide delves into the forced degradation behavior of paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It provides an in-depth analysis of its degradation pathways under various stress conditions as mandated by ICH guidelines. Furthermore, this guide addresses the nature and formation of N-Benzyldefluoroparoxetine, a known paroxetine-related impurity, clarifying its origin based on available scientific literature.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.

Paroxetine's Behavior Under Stress: A Review of Forced Degradation Studies

Paroxetine has been shown to be susceptible to degradation under hydrolytic and oxidative conditions. The primary degradation pathways involve the cleavage of the ether linkage and modifications to the piperidine ring.

Hydrolytic Degradation

Paroxetine demonstrates lability in both acidic and alkaline environments.

-

Acidic Conditions: Under acidic stress (e.g., 0.1M HCl at 80°C for 24 hours), paroxetine undergoes hydrolysis, leading to the cleavage of the ether bond. This results in the formation of several degradation products. One study identified a significant degradation product under acidic conditions, characterized as [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol.

-

Alkaline Conditions: In alkaline conditions, similar degradation patterns are observed, with the molecule showing susceptibility to hydrolysis.

Oxidative Degradation

Exposure to oxidative stress (e.g., hydrogen peroxide) can also lead to the formation of specific degradation products. One identified impurity under oxidative stress is (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine.

Photolytic and Thermal Degradation

While paroxetine is relatively stable under photolytic and thermal stress compared to hydrolytic and oxidative conditions, some degradation can occur. One study noted approximately 25% decomposition under acidic photolytic stress.

Summary of Paroxetine Forced Degradation Products

The following table summarizes the key degradation products of paroxetine identified under various stress conditions.

| Stress Condition | Degradation Product Name | Analytical Method Used | Reference |

| Acid Hydrolysis | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | HPLC, LC-MS, 2D-NMR | [1] |

| Oxidative (H₂O₂) | (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine | HPLC, LC-MS, 2D-NMR | [1] |

| Acid Hydrolysis | Unspecified degradation products at RT 5.65 and 7.47 min | RP-HPLC | [2] |

Experimental Protocols for Forced Degradation Studies

The following are representative protocols for conducting forced degradation studies on paroxetine, based on common practices and literature.

1. Acid Hydrolysis:

-

Reagent: 0.1M Hydrochloric Acid (HCl)

-

Procedure: Dissolve a known concentration of paroxetine in the acidic solution. Reflux the solution at 80°C for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute appropriately before analysis.

2. Base Hydrolysis:

-

Reagent: 0.1M Sodium Hydroxide (NaOH)

-

Procedure: Dissolve a known concentration of paroxetine in the alkaline solution. Reflux the solution at 80°C for a specified period. Withdraw samples at various time points, neutralize, and dilute as needed for analysis.

3. Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

-

Procedure: Dissolve paroxetine in a solution of hydrogen peroxide and keep it at room temperature for a designated time (e.g., 48 hours). Monitor the degradation and then quench the reaction if necessary before analysis.

4. Thermal Degradation:

-

Procedure: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.

5. Photolytic Degradation:

-

Procedure: Expose the drug substance (in solid state or in solution) to a combination of visible and UV light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

The Case of this compound: A Synthesis-Related Impurity

While forced degradation studies are designed to identify degradation products, it is crucial to distinguish these from impurities that arise during the synthesis of the active pharmaceutical ingredient (API). This compound is a known paroxetine-related compound; however, available scientific literature indicates that it is primarily a synthesis-related impurity rather than a product of forced degradation.

Several sources point to the formation of defluorinated impurities during the manufacturing process of paroxetine. For instance, "Desfluoro paroxetine" has been reported to likely form during the reduction step with lithium aluminum hydride (LiAlH₄) in the synthesis pathway. The presence of metal alkoxides during synthesis has also been linked to defluorination.

The "N-benzyl" moiety in this compound suggests its origin from starting materials or reagents used in a specific synthetic route. PubChem lists "Defluoro N-Benzyl Paroxetine Hydrochloride" as a distinct chemical entity, further supporting its characterization as a known, likely synthesis-derived, impurity.

Extensive searches of scientific databases and literature on the forced degradation of paroxetine did not yield evidence of this compound forming as a direct result of subjecting paroxetine to standard stress conditions (acid, base, oxidation, heat, or light).

Visualizing the Pathways

To better illustrate the discussed chemical transformations, the following diagrams are provided.

Caption: Experimental workflow for forced degradation studies of paroxetine.

Caption: Known degradation pathways of paroxetine under stress conditions.

Caption: Postulated origin of this compound as a synthesis-related impurity.

Conclusion

This technical guide provides a detailed overview of the forced degradation of paroxetine, highlighting its susceptibility to hydrolysis and oxidation. The identified degradation products primarily result from the cleavage of the ether linkage and modifications to the piperidine structure. In contrast, this compound is understood to be a synthesis-related impurity, not a product of paroxetine's degradation under standard stress conditions. For drug development professionals, this distinction is critical for accurate impurity profiling, method development, and ensuring the overall quality and safety of paroxetine-containing drug products. A thorough understanding of both degradation pathways and potential synthesis-related impurities is essential for robust formulation development and regulatory compliance.

References

Methodological & Application

Application Notes & Protocols: HPLC Method for the Detection of N-Benzyldefluoroparoxetine

These application notes provide a detailed protocol for the detection and quantification of N-Benzyldefluoroparoxetine, a potential related substance of Paroxetine, using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[1] During the synthesis and storage of Paroxetine, various related substances and impurities can arise. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.[1] this compound is a potential process-related impurity or degradation product of Paroxetine. This document outlines a reliable HPLC method for its detection and quantification.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. The analyte is quantified by comparing its peak area to that of a reference standard.

Materials and Reagents

-

This compound Reference Standard: (Purity > 99%)

-

Paroxetine HCl Reference Standard: (Purity > 99%)

-

Acetonitrile: HPLC grade

-

Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

-

Orthophosphoric Acid (H3PO4): Analytical grade

-

Water: HPLC grade or Milli-Q water

-

Methanol: HPLC grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Welchrom C18, Inertsil ODS-3)[2][3] |

| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (50:50, v/v)[3] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 10 µL[2] |

| Detection Wavelength | 260 nm[3] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Note: The mobile phase composition and pH may be adjusted to optimize the separation of this compound from Paroxetine and other potential impurities.

Experimental Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (pH 6.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 6.8 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.[4]

-

Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[3] Degas the mobile phase before use.

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. The following is a general procedure for a tablet formulation.

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 10 mg of Paroxetine and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4] The resulting solution is the sample solution.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from Paroxetine and other related impurities.

-

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

-

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]

-

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Method Validation Data (Hypothetical for this compound)

| Parameter | Result |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

Data Analysis

Identify the this compound peak in the sample chromatogram based on its retention time, which should be consistent with that of the reference standard. The amount of this compound in the sample can be calculated using the following formula:

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is working correctly. Inject the standard solution five times and evaluate the following parameters:

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Visualizations

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

References

Application Note: Quantitative Analysis of N-Benzyldefluoroparoxetine in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-Benzyldefluoroparoxetine in human plasma. The protocol is adapted from established methods for the analysis of paroxetine.[1][2][3][4][5][6][7][8] The procedure involves a straightforward liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to serve as a starting point for researchers and scientists engaged in drug development and pharmacokinetic studies involving this compound.

Introduction

This compound is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of various depressive and anxiety disorders.[1] Accurate and reliable quantification of this compound in biological matrices is essential for preclinical and clinical research. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and robustness.[1] This document provides a detailed, albeit proposed, protocol for the analysis of this compound, based on extensive literature for the analogous compound, paroxetine.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound from human plasma.[2][3]

Protocol:

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Paroxetine-d4 at 100 ng/mL).

-

Add 50 µL of 0.1 M NaOH to alkalize the sample.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is proposed to be performed on a C18 analytical column.[1][2][3]

| Parameter | Proposed Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 20% B to 80% B over 3 min, hold for 1 min, re-equilibrate |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for detection. The proposed MRM transitions are based on the molecular weight of this compound (MW = 401.5 g/mol ).[9]

| Parameter | Proposed Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | [M+H]+ of 402.2 -> Product Ion (To be determined) |

| Internal Standard | Paroxetine-d4 (e.g., m/z 334.2 -> 196.1) |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

Note: The optimal product ion, declustering potential (DP), and collision energy (CE) for this compound need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Proposed Quantitative Data

The following table presents a hypothetical representation of the expected quantitative performance of this method. Actual results may vary and require experimental validation.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 80% |

Workflow Diagrams

Caption: Sample preparation workflow for this compound analysis.

Caption: LC-MS/MS analytical workflow.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on well-established methods for the closely related compound, paroxetine. Researchers can use this document as a detailed starting point for method development and validation, which will be crucial for advancing the understanding of this compound's pharmacokinetic profile. Experimental determination of the optimal mass spectrometric parameters and full method validation are necessary next steps.

References

- 1. longdom.org [longdom.org]

- 2. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]

- 3. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

Application Note and Protocol for the Quantitative Analysis of N-Benzyldefluoroparoxetine in Paroxetine API

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug quality and safety. N-Benzyldefluoroparoxetine, also known as Paroxetine Impurity F, is a potential process-related impurity in the synthesis of paroxetine. Its effective quantification is essential to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in paroxetine API using high-performance liquid chromatography (HPLC). The methodology is based on established principles for the analysis of related substances in paroxetine, providing a robust framework for researchers, scientists, and drug development professionals.

Analytical Principle

The quantitative determination of this compound is achieved by a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to separate this compound from paroxetine and other potential related substances. Quantification is performed using an external standard method.

Experimental Protocol

Materials and Reagents

-

Paroxetine API (for sample preparation)

-

This compound Reference Standard (Paroxetine Impurity F)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade or purified water)

-

Phosphate buffer components (e.g., potassium phosphate monobasic)

Instrumentation

-

HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particle size) is recommended for efficient separation.

-

Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrumentation and column used. These conditions are adapted from methods developed for the analysis of paroxetine and its related compounds[1][2].

| Parameter | Recommended Condition |

| Column | C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | Tetrahydrofuran, water, and trifluoroacetic acid (20:180:1 v/v/v)[1] |

| Mobile Phase B | Acetonitrile, tetrahydrofuran, and trifluoroacetic acid (180:20:1 v/v/v)[1] |

| Gradient Program | Time (min) |

| Flow Rate | 0.5 mL/min[2] |

| Column Temperature | 60 °C[1] |

| Detection | UV at 295 nm[2] |

| Injection Volume | 4 µL[2] |

Preparation of Solutions

A mixture of 50:50 methanol-water is a suitable diluent for both standard and sample preparations[1].

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration may need to be adjusted based on the expected level of the impurity in the paroxetine API.

Accurately weigh about 100 mg of the paroxetine API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a sample solution with a nominal concentration of 1 mg/mL of paroxetine.

Method Validation Parameters (General Guidance)